molecular formula C12H14N4O5 B12606973 1-[4-(3-Azidopropoxy)-5-methoxy-2-nitrophenyl]ethan-1-one CAS No. 872578-74-0

1-[4-(3-Azidopropoxy)-5-methoxy-2-nitrophenyl]ethan-1-one

Cat. No.: B12606973
CAS No.: 872578-74-0
M. Wt: 294.26 g/mol
InChI Key: PLZVFCUQALAXRM-UHFFFAOYSA-N
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Description

1-[4-(3-Azidopropoxy)-5-methoxy-2-nitrophenyl]ethan-1-one is an organic compound that features a complex structure with multiple functional groups, including an azide, methoxy, nitro, and ketone group

Preparation Methods

The synthesis of 1-[4-(3-Azidopropoxy)-5-methoxy-2-nitrophenyl]ethan-1-one typically involves multiple steps, starting from readily available precursors. One common synthetic route involves the following steps:

    Starting Material: The synthesis begins with 4-hydroxy-3-methoxyacetophenone.

    Nitration: The hydroxyl group is nitrated to introduce the nitro group at the ortho position.

    Etherification: The hydroxyl group is then etherified with 3-bromopropyl azide to introduce the azidopropoxy group.

    Final Product: The resulting compound is this compound.

The reaction conditions typically involve the use of solvents such as dichloromethane or ethanol, and catalysts like sulfuric acid or sodium hydroxide, depending on the specific step.

Chemical Reactions Analysis

1-[4-(3-Azidopropoxy)-5-methoxy-2-nitrophenyl]ethan-1-one can undergo various chemical reactions, including:

    Reduction: The nitro group can be reduced to an amino group using reducing agents like hydrogen gas in the presence of a palladium catalyst.

    Substitution: The azide group can participate in click chemistry reactions, such as the Huisgen cycloaddition, to form triazoles.

    Oxidation: The methoxy group can be oxidized to a carboxylic acid using strong oxidizing agents like potassium permanganate.

Common reagents and conditions used in these reactions include hydrogen gas, palladium on carbon, copper sulfate, sodium ascorbate, and potassium permanganate. The major products formed from these reactions include amino derivatives, triazole derivatives, and carboxylic acids.

Scientific Research Applications

1-[4-(3-Azidopropoxy)-5-methoxy-2-nitrophenyl]ethan-1-one has several scientific research applications:

    Medicinal Chemistry: It can be used as a building block for the synthesis of bioactive molecules, including potential drug candidates.

    Materials Science: The compound can be used in the development of novel materials with specific properties, such as polymers and coatings.

    Organic Synthesis: It serves as an intermediate in the synthesis of more complex organic molecules, facilitating the study of reaction mechanisms and the development of new synthetic methodologies.

Mechanism of Action

The mechanism of action of 1-[4-(3-Azidopropoxy)-5-methoxy-2-nitrophenyl]ethan-1-one depends on its specific application. In medicinal chemistry, the compound may interact with biological targets such as enzymes or receptors, leading to inhibition or activation of specific pathways. The azide group, for example, can form covalent bonds with nucleophilic sites in proteins, potentially altering their function.

Comparison with Similar Compounds

1-[4-(3-Azidopropoxy)-5-methoxy-2-nitrophenyl]ethan-1-one can be compared with similar compounds such as:

    4-Hydroxy-3-methoxyacetophenone: The starting material for its synthesis, which lacks the azide and nitro groups.

    1-(4-Hydroxy-5-methoxy-2-nitrophenyl)ethanone: A related compound that lacks the azidopropoxy group.

    1-(4-Methoxy-2-nitrophenyl)ethanone: Another related compound that lacks both the azidopropoxy and hydroxy groups.

The uniqueness of this compound lies in its combination of functional groups, which allows for a wide range of chemical reactions and applications.

Properties

CAS No.

872578-74-0

Molecular Formula

C12H14N4O5

Molecular Weight

294.26 g/mol

IUPAC Name

1-[4-(3-azidopropoxy)-5-methoxy-2-nitrophenyl]ethanone

InChI

InChI=1S/C12H14N4O5/c1-8(17)9-6-11(20-2)12(7-10(9)16(18)19)21-5-3-4-14-15-13/h6-7H,3-5H2,1-2H3

InChI Key

PLZVFCUQALAXRM-UHFFFAOYSA-N

Canonical SMILES

CC(=O)C1=CC(=C(C=C1[N+](=O)[O-])OCCCN=[N+]=[N-])OC

Origin of Product

United States

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